

# Technical Guide: Dibutylphosphine ( )

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## Compound of Interest

Compound Name: Phosphine, dibutyl-

CAS No.: 1732-72-5

Cat. No.: B155790

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CAS: 1732-72-5 | Formula:

| Molecular Weight: 146.21 g/mol

## Executive Summary

Dibutylphosphine (

) is a secondary alkylphosphine characterized by its high nucleophilicity and significant steric flexibility compared to its tert-butyl analogues. It serves as a critical intermediate in the synthesis of asymmetric tertiary phosphine ligands for homogeneous catalysis (e.g., Palladium-catalyzed cross-coupling) and as a precursor for organometallic vapor deposition.

Critical Handling Note: Unlike its oxide derivatives,

is pyrophoric and acutely air-sensitive. It requires rigorous exclusion of oxygen and moisture, necessitating the use of Schlenk lines or glovebox containment for all manipulations.

## Physical & Chemical Characteristics[1][2][3][4][5][6][7][8][9][10][11]

The physical profile of dibutylphosphine is defined by its volatility and lipophilicity. The boiling point is significantly lower than its corresponding oxide or acid derivatives due to the absence of strong intermolecular hydrogen bonding in the P(III) state.

## Table 1: Physicochemical Data Profile[12]

| Property             | Value / Description         | Context  |
|----------------------|-----------------------------|--|
| Physical State       | Colorless Liquid            | Mobile, oily texture.[1]                                   |
| Boiling Point        | 180–186 °C (at 760 mmHg)    | significantly lower than (>300°C).                         |
| Density              | ~0.80 g/mL (25 °C)          | Less dense than water; phase separates on top.             |
| Odor                 | Pungent, Garlic-like        | Detectable at ppb levels; "Stench" hazard.                 |
| Solubility           | Soluble in organic solvents | Miscible with THF, Toluene, Hexane, DCM.                   |
| pKa (Conjugate Acid) | ~4.5 – 5.5 (Estimated)      | Weak base; protonation yields .                            |
| NMR Shift            | -30 to -50 ppm (Typical)    | Upfield shift characteristic of secondary alkylphosphines. |

## Chemical Reactivity & Mechanisms[13]

### Nucleophilicity and Basicity

The phosphorus atom in

possesses a stereochemically active lone pair, making it a potent nucleophile. The

-butyl chains provide electron induction (

effect) without the extreme steric hindrance seen in

. This allows

to attack electrophiles (alkyl halides, epoxides) rapidly to form quaternary phosphonium salts.

### Oxidation Pathway (Air Sensitivity)

Upon exposure to air, dibutylphosphine undergoes rapid, exothermic oxidation. This is not a simple one-step process but involves radical intermediates, often leading to the phosphine

oxide ( ) or phosphinic acid ( ) depending on moisture levels.

Mechanism:

- Initiation:  
attacks the P lone pair.
- Propagation: Formation of peroxy-species and insertion of O into the P-H bond.
- Result: Loss of nucleophilicity and ligand utility.

## Metal Coordination

As a ligand,

is a "soft" donor. It binds to soft metals (Pd, Pt, Rh) via  $\sigma$ -donation. It can also serve as a bridging ligand if deprotonated to the phosphido anion ( ) using strong bases like .

## Synthesis Protocol: Reduction of Chlorodibutylphosphine

The most reliable laboratory method for generating high-purity dibutylphosphine is the reduction of chlorodibutylphosphine ( ) using Lithium Aluminum Hydride ( ). This method avoids the side products common in direct alkylation of phosphine gas ( ).

## Experimental Workflow Diagram (DOT)



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Caption: Step-by-step reduction workflow for the synthesis of dibutylphosphine from chlorodibutylphosphine.

## Detailed Protocol

Safety: Perform all steps in a fume hood using a Schlenk line or glovebox.

reacts violently with water.

- Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush continuously with dry Nitrogen or Argon.
- Solvent Prep: Charge the flask with anhydrous Diethyl Ether or THF (solvent must be sodium/benzophenone distilled or from a solvent purification system).
- Hydride Addition: Carefully add (0.6 equiv relative to P-Cl) to the solvent at 0°C.
- Addition: Add chlorodibutylphosphine ( ) dropwise via the addition funnel over 30 minutes. The reaction is exothermic; maintain temperature <10°C.
- Reflux: Once addition is complete, warm to room temperature and then reflux gently for 2 hours to ensure complete reduction of the P-Cl bond.
- Quenching: Cool to 0°C. Carefully quench excess hydride with degassed water or wet ether. Caution: Vigorous evolution.

- Isolation: Decant the organic layer (under inert gas). Dry over anhydrous

or

.

- Purification: Distill the liquid under reduced pressure (or atmospheric if strictly inert) to collect pure

(bp 180-186°C). Store under Argon.

## Applications in Drug Development & Catalysis

### Ligand Precursor for Cross-Coupling

Dibutylphosphine is a precursor for "designer ligands." By reacting the P-H bond with functionalized aryl halides or vinyl systems, researchers create tertiary phosphines (

) tailored for specific steric requirements.

- Relevance:

groups provide moderate steric bulk—less than

but more than methyl—offering a "Goldilocks" zone for certain Suzuki-Miyaura or Buchwald-Hartwig couplings where substrate accessibility is key.

## Atomic Layer Deposition (ALD)

While less common than

analogues,

is investigated as a phosphorus source for doping semiconductor films. Its liquid state and clean decomposition pathways (beta-hydride elimination) make it a viable candidate for high-purity phosphorus doping.

## Safety & Handling Standards

Trustworthiness Check: If you smell garlic/rotten fish, containment is breached.

- **Pyrophoricity:** Assume the liquid is pyrophoric. Keep a bucket of sand or Class D fire extinguisher nearby. Do not use water on phosphine fires.
- **Deactivation:** To clean glassware, soak in a dilute bleach (sodium hypochlorite) solution. This oxidizes the phosphine to the safer phosphine oxide/acid species before washing.
- **Storage:** Store in a Schlenk flask with a high-vacuum grease seal or a Teflon tap, under positive pressure of Argon. Ideally, store in a glovebox freezer to minimize slow oxidation.

## References

- PubChem.**Phosphine, dibutyl-** (Compound Summary).[2] National Library of Medicine. Available at: [\[Link\]](#)
- Organic Chemistry Data.31P NMR Chemical Shifts. University of Wisconsin-Madison (Reich Collection). Available at: [\[Link\]](#)

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## Sources

- 1. Tributylphosphine - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 2. Phosphine, dibutyl- | C<sub>8</sub>H<sub>19</sub>P | CID 74419 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Technical Guide: Dibutylphosphine ( )]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155790#dibutylphosphine-chemical-properties>]

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